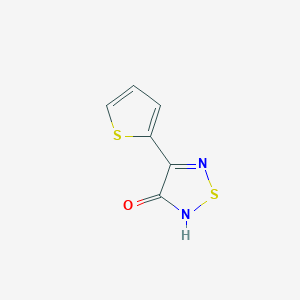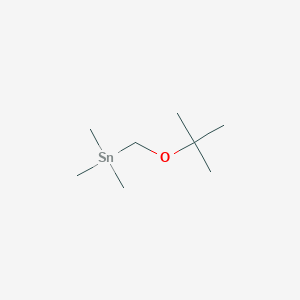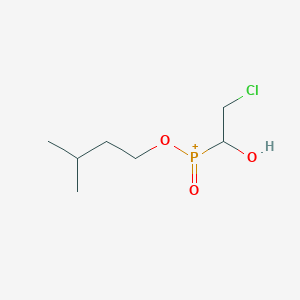
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxo group, a chloro group, a hydroxyethyl group, and a 3-methylbutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl₃) with 2-chloroethanol and 3-methylbutanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure optimal yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Amino or thiol-substituted phosphine derivatives.
科学研究应用
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the 3-methylbutoxy group.
(2-Hydroxyethyl)phosphonic acid: Similar but lacks the chloro group.
(3-Methylbutoxy)phosphonic acid: Similar but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, making it a versatile compound in various applications.
属性
CAS 编号 |
88648-52-6 |
|---|---|
分子式 |
C7H15ClO3P+ |
分子量 |
213.62 g/mol |
IUPAC 名称 |
(2-chloro-1-hydroxyethyl)-(3-methylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C7H15ClO3P/c1-6(2)3-4-11-12(10)7(9)5-8/h6-7,9H,3-5H2,1-2H3/q+1 |
InChI 键 |
BEPDCJBOYANAGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCO[P+](=O)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


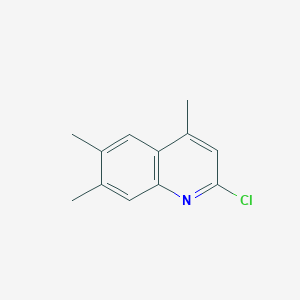
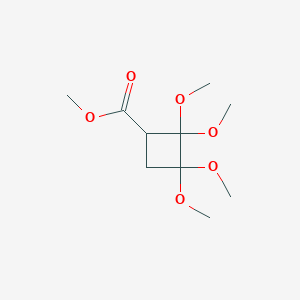
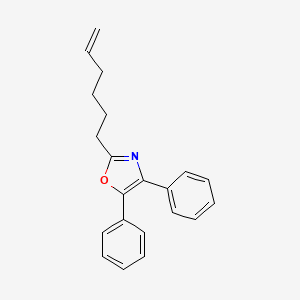
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
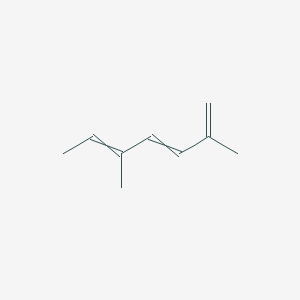

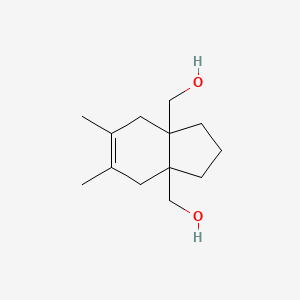

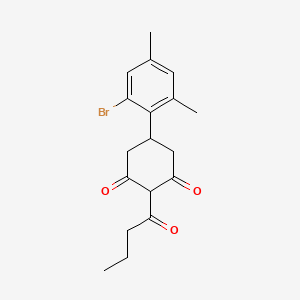

![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
